molecular formula C32H40N6O7S B1665428 Acetyltetragastrin CAS No. 6675-94-1

Acetyltetragastrin

Cat. No. B1665428
CAS RN: 6675-94-1
M. Wt: 638.7 g/mol
InChI Key: QNIDTLJKIUGWBN-JISHYGDOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyltetragastrin is a tetragastrin derivative.

Scientific Research Applications

1. Aspirin and Colorectal Cancer Prevention

Research has demonstrated aspirin's potential in preventing colorectal cancer. Aspirin, a derivative of salicylic acid, shows promise in chemoprevention strategies. Precision medicine approaches may optimize its use by balancing protective benefits and known risks (Drew, Cao, & Chan, 2016).

2. Aspirin's Antiviral Properties

Aspirin has shown antiviral activity against respiratory viruses, including the influenza virus. This is achieved through mechanisms such as NF‐κB inhibition, highlighting its broader therapeutic potential beyond its traditional use (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).

3. Aspirin in Neuroprotection

Aspirin and its metabolite sodium salicylate can protect against neurotoxicity caused by glutamate in neural cultures. This indicates its potential role in neurodegeneration and as an anti-inflammatory drug in neurological contexts (Grilli, Pizzi, Memo, & Spano, 1996).

4. Molecular Targets of Aspirin in Cancer Prevention

Aspirin's anticancer effects are achieved through multiple mechanisms, affecting enzyme activity, transcription factors, and cellular signaling. Its ability to acetylate biomolecules could be significant in understanding its role in cancer prevention (Alfonso, Ai, Spitale, & Bhat, 2014).

5. Aspirin and Tumor Cell Invasion

Aspirin inhibits matrix metalloproteinase-2 activity and increases E-cadherin production, affecting tumor cell invasion. These findings suggest a potential antimetastatic effect of aspirin (Jiang, Liao, & Lee, 2001).

properties

CAS RN

6675-94-1

Product Name

Acetyltetragastrin

Molecular Formula

C32H40N6O7S

Molecular Weight

638.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C31H38N6O7S/c1-18(38)34-25(15-20-17-33-22-11-7-6-10-21(20)22)30(43)35-23(12-13-45-2)29(42)37-26(16-27(39)40)31(44)36-24(28(32)41)14-19-8-4-3-5-9-19/h3-11,17,23-26,33H,12-16H2,1-2H3,(H2,32,41)(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40)/t23-,24-,25-,26-/m0/s1

InChI Key

QNIDTLJKIUGWBN-JISHYGDOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Appearance

Solid powder

Other CAS RN

6675-94-1

Purity

>98% (or refer to the Certificate of Analysis)

sequence

WMDF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetyltetragastrin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyltetragastrin
Reactant of Route 2
Acetyltetragastrin
Reactant of Route 3
Reactant of Route 3
Acetyltetragastrin
Reactant of Route 4
Acetyltetragastrin
Reactant of Route 5
Acetyltetragastrin
Reactant of Route 6
Reactant of Route 6
Acetyltetragastrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.